molecular formula C8H15NO B1451350 3-(Cyclopropylmethoxy)pyrrolidine CAS No. 932702-41-5

3-(Cyclopropylmethoxy)pyrrolidine

Cat. No. B1451350
CAS RN: 932702-41-5
M. Wt: 141.21 g/mol
InChI Key: KUKDIWYMSLUVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Cyclopropylmethoxy)pyrrolidine” is a synthetic compound with the molecular weight of 141.21 . It is a liquid at room temperature .


Synthesis Analysis

Pyrrolidine synthesis involves a variety of methods, including the N-heterocyclization of primary amines with diols . The synthesis of pyrrolidine rings can also be achieved through the formal cycloaddition of cyclopropyl ketones with hydrazones .


Molecular Structure Analysis

The molecular formula of “3-(Cyclopropylmethoxy)pyrrolidine” is C8H15NO . The InChI code is 1S/C8H15NO/c1-2-7(1)6-10-8-3-4-9-5-8/h7-9H,1-6H2 .

The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Organic Chemistry Research in organic chemistry has explored the utility of compounds structurally related to 3-(Cyclopropylmethoxy)pyrrolidine, focusing on their synthesis and applications in creating more complex molecular structures. For example, cycloisomerization of alpha-aminoallenes catalyzed by gold(III) chloride produces 3-pyrrolines, which are valuable intermediates for synthesizing functionalized pyrrolines, pyrrolidines, and other natural products, highlighting the importance of such transformations in organic synthesis (Morita & Krause, 2004). Similarly, the synthesis of alpha-cyclopropyl-beta-homoprolines through 1,3-dipolar cycloadditions of cyclic nitrones demonstrates the versatility of cyclopropyl and pyrrolidine derivatives in synthesizing cyclic beta-amino acids, which can be incorporated into peptides for various applications (Cordero et al., 2009).

Natural Product Synthesis The synthesis of hydroxy-pyrrolizidines and indolizidines from cyclopropenones illustrates the application of cyclopropyl and pyrrolidine derivatives in accessing complex natural product frameworks. This strategy enables the synthesis of australine, alexine, and hyacinthacine type compounds, showcasing the relevance of these derivatives in constructing bioactive molecules with potential pharmaceutical applications (Kondakal, Qamar, & Hemming, 2012).

Herbicidal Activities Derivatives of pyrrolidine, including those related to 3-(Cyclopropylmethoxy)pyrrolidine, have been studied for their herbicidal activities. Novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety were synthesized and found to exhibit herbicidal activity at certain concentrations, indicating the potential of these derivatives in agricultural chemistry (Zhu et al., 2013).

Safety and Hazards

The safety data sheet for “3-(Cyclopropylmethoxy)pyrrolidine” indicates that it is a dangerous substance . It is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed or inhaled .

Future Directions

Pyrrolidine rings, such as the one in “3-(Cyclopropylmethoxy)pyrrolidine”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “3-(Cyclopropylmethoxy)pyrrolidine” and similar compounds lies in further exploration of their pharmacological properties and potential applications in drug discovery .

properties

IUPAC Name

3-(cyclopropylmethoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7(1)6-10-8-3-4-9-5-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKDIWYMSLUVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)pyrrolidine

CAS RN

932702-41-5
Record name 3-(cyclopropylmethoxy)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylmethoxy)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethoxy)pyrrolidine
Reactant of Route 3
3-(Cyclopropylmethoxy)pyrrolidine
Reactant of Route 4
3-(Cyclopropylmethoxy)pyrrolidine
Reactant of Route 5
3-(Cyclopropylmethoxy)pyrrolidine
Reactant of Route 6
3-(Cyclopropylmethoxy)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.